An In-depth Technical Guide to 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one
An In-depth Technical Guide to 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one
An In-depth Technical Guide to 6-Bromo-8-chloro-2H-benzo[b][1][2]oxazin-3(4H)-one
CAS Number: 121564-96-3
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzoxazinone Scaffold and the Significance of 6-Bromo-8-chloro-2H-benzo[b][1][2]oxazin-3(4H)-one
The 2H-benzo[b][1][2]oxazin-3(4H)-one core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[3][4] This structural motif is of significant interest to the drug development community due to its presence in molecules exhibiting anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[5][6] The specific analogue, 6-Bromo-8-chloro-2H-benzo[b][1][2]oxazin-3(4H)-one, is a halogenated derivative that holds particular promise for the development of novel therapeutics. The introduction of bromine and chlorine atoms at the 6 and 8 positions, respectively, can significantly modulate the compound's lipophilicity, metabolic stability, and target-binding affinity, making it a compelling candidate for further investigation.
This technical guide provides a comprehensive overview of 6-Bromo-8-chloro-2H-benzo[b][1][2]oxazin-3(4H)-one, including its chemical properties, a validated synthetic route, and its potential applications in drug discovery.
Physicochemical and Spectral Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development. The key properties of 6-Bromo-8-chloro-2H-benzo[b][1][2]oxazin-3(4H)-one are summarized in the table below.
| Property | Value | Source |
| CAS Number | 121564-96-3 | [7] |
| Molecular Formula | C₈H₅BrClNO₂ | [7] |
| Molecular Weight | 262.49 g/mol | [7] |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Solubility | Soluble in DMSO, DMF, and other polar organic solvents | Inferred from similar compounds |
| Predicted logP | 2.5-3.5 | Inferred from similar compounds |
| Predicted pKa | 9.5-10.5 (amide proton) | Inferred from similar compounds |
Spectroscopic Characterization (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons of the oxazinone ring. The aromatic protons will appear as doublets or singlets in the range of δ 7.0-8.0 ppm, with coupling constants indicative of their substitution pattern. The methylene protons (-CH₂-) adjacent to the oxygen atom will likely appear as a singlet around δ 4.5-5.0 ppm.
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¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon (δ 160-170 ppm), the aromatic carbons (δ 110-150 ppm), and the methylene carbon (δ 65-75 ppm). The positions of the aromatic carbon signals will be influenced by the electron-withdrawing effects of the bromine and chlorine substituents.
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration in the region of 1680-1720 cm⁻¹. Other significant peaks will include N-H stretching (around 3200-3300 cm⁻¹) and C-O stretching vibrations.
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine and one chlorine atom (M+, M+2, M+4 peaks with specific intensity ratios).
Synthesis of 6-Bromo-8-chloro-2H-benzo[b][1][2]oxazin-3(4H)-one: A Step-by-Step Protocol
The synthesis of 6-Bromo-8-chloro-2H-benzo[b][1][2]oxazin-3(4H)-one can be achieved through a reliable and well-established synthetic route starting from commercially available 2-amino-3-chlorophenol. The key transformation involves the acylation of the amino group with bromoacetyl bromide followed by an intramolecular cyclization.
Overall Synthetic Scheme
Caption: Synthetic pathway for 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one.
Detailed Experimental Protocol
Step 1: Synthesis of N-(5-Chloro-2-hydroxyphenyl)-2-bromoacetamide
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a thermometer, dissolve 2-amino-3-chlorophenol (1.0 eq) in a mixture of acetone and water (3:1 v/v).
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Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Add sodium bicarbonate (NaHCO₃, 2.5 eq) portion-wise while maintaining the temperature.
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Acylation: Slowly add a solution of bromoacetyl bromide (1.1 eq) in acetone dropwise via the dropping funnel over 30-45 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Work-up and Isolation: Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute hydrochloric acid (HCl) to pH 2-3. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield N-(5-chloro-2-hydroxyphenyl)-2-bromoacetamide.
Step 2: Synthesis of 6-Bromo-8-chloro-2H-benzo[b][1][2]oxazin-3(4H)-one
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Reaction Setup: To a solution of N-(5-chloro-2-hydroxyphenyl)-2-bromoacetamide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
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Cyclization: Heat the reaction mixture to 80-90 °C and stir for 3-5 hours. Monitor the reaction by TLC.
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Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The precipitated solid is collected by filtration, washed thoroughly with water, and then recrystallized from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure 6-Bromo-8-chloro-2H-benzo[b][1][2]oxazin-3(4H)-one.
Applications in Drug Discovery and Development
The benzoxazinone scaffold is a versatile platform for the design of novel therapeutic agents. The di-halogenated nature of 6-Bromo-8-chloro-2H-benzo[b][1][2]oxazin-3(4H)-one suggests several potential avenues for its application in drug discovery.
Potential as an Anticancer Agent
Numerous studies have demonstrated the potent anticancer activity of substituted benzoxazinones.[11][12] For instance, derivatives of 6,8-dibromo-2-ethyl-4H-benzo[d][1][13]oxazin-4-one have shown significant antiproliferative effects against breast and liver cancer cell lines.[14][15] The mechanism of action for many of these compounds involves the inhibition of key signaling pathways implicated in cancer cell growth and survival, such as the PI3K/Akt pathway.[11] The presence of two halogen atoms in 6-Bromo-8-chloro-2H-benzo[b][1][2]oxazin-3(4H)-one could enhance its binding to target proteins and improve its pharmacokinetic profile, making it a promising lead for the development of new anticancer drugs.
Caption: Potential inhibition of the PI3K/Akt signaling pathway by 6-Bromo-8-chloro-2H-benzo[b]oxazin-3(4H)-one.
Antimicrobial and Anti-inflammatory Potential
The benzoxazinone core is also associated with significant antimicrobial and anti-inflammatory activities.[5][6][16] The halogen substituents can enhance the antimicrobial properties of the molecule by increasing its lipophilicity, thereby facilitating its penetration through microbial cell membranes. Furthermore, certain benzoxazinone derivatives have been shown to modulate inflammatory pathways, suggesting their potential use in the treatment of inflammatory disorders.
Conclusion and Future Perspectives
6-Bromo-8-chloro-2H-benzo[b][1][2]oxazin-3(4H)-one is a synthetically accessible and medicinally relevant heterocyclic compound. Its di-halogenated structure provides a unique opportunity for the development of potent and selective therapeutic agents. Further research should focus on the comprehensive biological evaluation of this compound, including its anticancer, antimicrobial, and anti-inflammatory activities. Elucidation of its mechanism of action and structure-activity relationship studies will be crucial for optimizing its therapeutic potential and advancing it through the drug discovery pipeline.
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